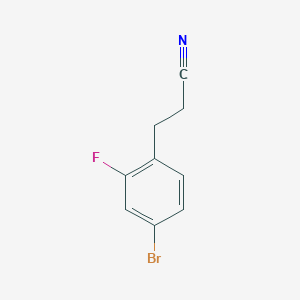

3-(4-Bromo-2-fluorophenyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

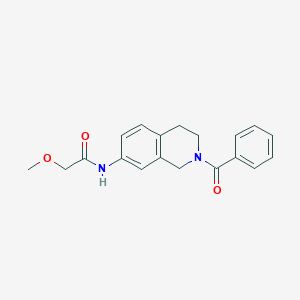

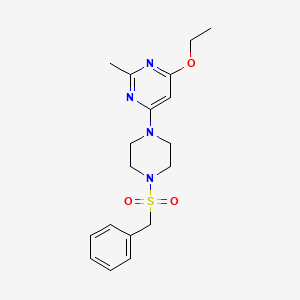

3-(4-Bromo-2-fluorophenyl)propanenitrile is a chemical compound with the CAS Number: 1057676-48-8 . Its molecular weight is 228.06 .

Molecular Structure Analysis

The molecular formula of this compound is C9H7BrFN . The InChI code is 1S/C9H7BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.06 .Aplicaciones Científicas De Investigación

Radiopharmaceutical Synthesis

The synthesis of radiolabeled compounds for imaging and diagnostic purposes represents a significant area of application. For instance, the development of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a two-step reaction sequence starting with the fluorination of a bromo-precursor, demonstrating the utility of bromo and fluoro groups in the synthesis of compounds for positron emission tomography (PET) imaging (Klok et al., 2006).

Fluorescence Sensing

The application in fluorescence sensing, particularly for detecting fluoride ions in water at sub-ppm concentrations, showcases the adaptability of bromo- and fluoro-functionalized compounds. This is evidenced by the synthesis and utilization of specific antimony(V) derivatives for turn-on fluorescence responses, enabling sensitive and selective environmental monitoring (Hirai et al., 2016).

Cross-Coupling Reactions

In organic synthesis, the role of bromo- and fluoro-substituted compounds as intermediates in cross-coupling reactions is crucial. These reactions enable the formation of complex organic structures with high precision, as demonstrated in the nickel-catalyzed cross-coupling of phenylmagnesium halides with fluoroazines and fluorodiazines, highlighting the importance of such functional groups in advancing synthetic methodologies (Mongin et al., 2002).

Electrolyte Development for Lithium-ion Batteries

The design of safe electrolytes for lithium-ion batteries also benefits from the inclusion of nitrile-functionalized compounds. Ternary mixtures involving such compounds exhibit high safety profiles and improved electrochemical performance, underscoring their potential in enhancing battery technology (Liu et al., 2016).

Crystallographic Studies

Crystallographic analysis of compounds containing bromo and fluoro groups provides insights into molecular structures, enabling the exploration of intermolecular interactions and the stabilization mechanisms of crystal lattices. Such studies are essential for understanding the properties and potential applications of new materials (Sharma et al., 2014).

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGZPYAXQRPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2655257.png)

![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)

![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)

![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)

![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)

![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)